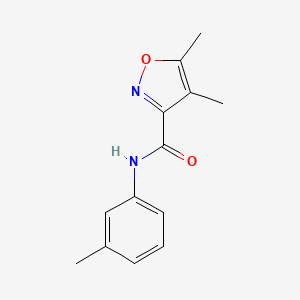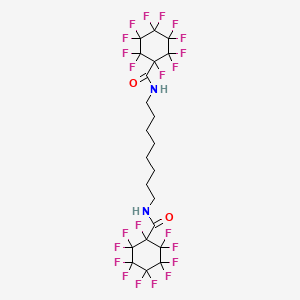![molecular formula C11H17N5O4 B10952069 (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(2-methylpropanoyl)oxy]ethanimidamide](/img/structure/B10952069.png)
(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(2-methylpropanoyl)oxy]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-(ISOBUTYRYLOXY)ETHANIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with nitro and dimethyl groups, and an ethanimidamide moiety linked to an isobutyryloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-(ISOBUTYRYLOXY)ETHANIMIDAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 4-position.
Formation of the Ethanimidamide Moiety: This involves the reaction of the nitrated and dimethylated pyrazole with an appropriate amidine precursor.
Attachment of the Isobutyryloxy Group: The final step involves esterification or amidation reactions to attach the isobutyryloxy group to the ethanimidamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-(ISOBUTYRYLOXY)ETHANIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The dimethyl groups can be substituted with other alkyl or aryl groups using appropriate electrophiles and catalysts.
Hydrolysis: The isobutyryloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, aryl halides, strong bases.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Amino derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoles.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
(1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-(ISOBUTYRYLOXY)ETHANIMIDAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation and cancer.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of (1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-(ISOBUTYRYLOXY)ETHANIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with aromatic residues in proteins, leading to inhibition or activation of enzymatic activity. The isobutyryloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID: Similar pyrazole ring structure but with a benzoic acid moiety instead of an ethanimidamide.
1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE: Similar pyrazole ring structure but with an ethanone moiety instead of an ethanimidamide.
Uniqueness
(1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-(ISOBUTYRYLOXY)ETHANIMIDAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both nitro and isobutyryloxy groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H17N5O4 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethylidene]amino] 2-methylpropanoate |
InChI |
InChI=1S/C11H17N5O4/c1-6(2)11(17)20-14-9(12)5-15-8(4)10(16(18)19)7(3)13-15/h6H,5H2,1-4H3,(H2,12,14) |
InChI Key |
BGMUUEZLSYKCPX-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C/C(=N/OC(=O)C(C)C)/N)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC(=NOC(=O)C(C)C)N)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10951986.png)
![2,5-dimethyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide](/img/structure/B10951990.png)
![N-(3-chloro-4-methoxyphenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10952004.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]butanamide](/img/structure/B10952009.png)

![Dimethyl 5-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B10952022.png)
![11-methyl-4-[5-[(3-nitrophenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952024.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10952029.png)
![1-[2-(diethylamino)ethyl]-5-(1,5-dimethyl-1H-pyrazol-4-yl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10952036.png)


![4-(2,6-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B10952068.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dimethoxyphenyl)furan-2-carboxamide](/img/structure/B10952071.png)
![N-[1-ethyl-3-(propan-2-ylcarbamoyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10952073.png)
